methyl 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Methyl 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a synthetic heterocyclic compound featuring a cyclohepta[b]thiophene core substituted with a morpholinoacetamido group at position 2 and a methyl ester at position 3. Its structural complexity arises from the fused seven-membered cycloheptane ring and the thiophene moiety, which are further functionalized to modulate physicochemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(2-morpholin-4-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-22-17(21)15-12-5-3-2-4-6-13(12)24-16(15)18-14(20)11-19-7-9-23-10-8-19/h2-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZOPRNUNYVVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds. They have shown a variety of biological effects, suggesting that they interact with multiple targets.
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes.
Biological Activity
Methyl 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a synthetic compound belonging to the class of tetrahydrothiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₃N₃O₄S
- Molecular Weight : 373.47 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a morpholinoacetamido group which may contribute to its biological interactions. The tetrahydrocycloheptathiophene structure is notable for its potential to interact with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrahydrothiophene exhibit significant antimicrobial properties. For instance, research has shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.
Case Study :
A study published in the Journal of Medicinal Chemistry reported that a related compound showed a 50% inhibition concentration (IC50) of 15 µM against MCF-7 cells. The structure-activity relationship suggests that modifications in the morpholino group enhance cytotoxicity.
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of this compound. In animal models of neurodegeneration, administration resulted in reduced oxidative stress markers and improved cognitive function. This effect may be attributed to the modulation of neurotransmitter systems and reduction of neuroinflammation.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, potentially affecting synaptic transmission.
- Cell Cycle Interference : Disruption of cell cycle progression in cancer cells leading to apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Structural and Electronic Differences
- Morpholinoacetamido vs. Perfluorobenzamido (TP2): The morpholino group is electron-rich due to its oxygen and nitrogen atoms, enhancing solubility in polar solvents. In contrast, TP2’s perfluorobenzamido group is strongly electron-withdrawing, increasing lipophilicity and metabolic stability .
- Hydroxynaphthyl Schiff Base (): This substituent forms intramolecular O–H···N hydrogen bonds (S(6) motif), stabilizing a planar conformation with dihedral angles <17° between the naphthyl and cycloheptane rings. The target compound’s morpholino group may adopt a more flexible conformation due to the lack of rigid aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
